molecular formula C12H10NaO2 B152867 Sodium 1-naphthaleneacetate CAS No. 61-31-4

Sodium 1-naphthaleneacetate

Cat. No. B152867
CAS RN: 61-31-4
M. Wt: 209.20 g/mol
InChI Key: SNMLHWKCAMEYHB-UHFFFAOYSA-N
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Description

Sodium 1-naphthaleneacetate (NA) is a widely used organic compound in research laboratories. It is a solid, white, crystalline compound that is soluble in water and organic solvents. NA is used in a variety of applications, including synthesis, purification, and analysis, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Translocation and Growth Inhibition in Citrus Trees

  • Sodium 1-naphthaleneacetate (NAA), when applied to young citrus trees, translocates from the treatment site and inhibits growth in untreated parts of the tree. This effect was more pronounced with the sodium salt formulation compared to the ethyl ester formulation (Nauer, Boswell, & Holmes, 1978).

Controlling Sprout Growth in Pyracantha and Avocado

Sprout Retardation in Harvested Carrots and Onions

  • Sodium NAA applied as a preharvest foliage spray to carrots showed some sprout retardation in harvested crops. Similar treatments to onion foliage reduced sprouting of the bulbs during storage (Dallyn & Smith, 1952).

Quantitative Determination in Food Samples

  • A method using micellar-stabilized room temperature phosphorescence was developed for determining NAA in canned pineapple samples, demonstrating its application in food quality and safety analysis (Carretero et al., 1998).

Enhancement of Organic Acid Exudation in Plants

  • NAA application led to increased organic acid exudation in white lupin plants under phosphorus deficiency. This indicates a potential role of NAA in enhancing nutrient acquisition strategies in plants (Gómez & Carpena, 2014).

Inhibition of Sucker Growth in European Hazelnut

Safety and Hazards

Sodium 1-naphthaleneacetate is considered a flammable material. It can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion include CO and CO2 . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Sodium 1-naphthaleneacetate can be achieved through the reaction of 1-naphthaleneacetic acid with sodium hydroxide.", "Starting Materials": [ "1-naphthaleneacetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 1-naphthaleneacetic acid in water to form a solution.", "Step 2: Add sodium hydroxide to the solution and stir until complete dissolution.", "Step 3: Heat the mixture to 70-80°C and maintain the temperature for 2-3 hours.", "Step 4: Allow the mixture to cool and then filter the precipitate formed.", "Step 5: Wash the precipitate with water and dry it to obtain Sodium 1-naphthaleneacetate as a white solid." ] }

CAS RN

61-31-4

Molecular Formula

C12H10NaO2

Molecular Weight

209.20 g/mol

IUPAC Name

sodium;2-naphthalen-1-ylacetate

InChI

InChI=1S/C12H10O2.Na/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14);

InChI Key

SNMLHWKCAMEYHB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+]

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)O.[Na]

Other CAS RN

25267-17-8
61-31-4

Pictograms

Corrosive; Irritant

Related CAS

86-87-3 (Parent)

synonyms

1-naphthaleneacetic acid
1-naphthaleneacetic acid, ammonium salt
1-naphthaleneacetic acid, potassium salt
1-naphthaleneacetic acid, sodium salt
1-naphthylacetic acid
2-(1-naphthyl)acetic acid
2-(alpha-naphthyl)ethanoic acid
2-(naphthalen-1-yl)acetic acid
alpha-naphthaleneacetic acid
Galle-Donau
potassium 1-naphthaleneacetate
sodium 1-naphthaleneacetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does sodium 1-naphthaleneacetate influence the catalytic activity of imidazole-appended γ-cyclodextrin?

A1: Research indicates that this compound can enhance the catalytic activity of imidazole-appended γ-cyclodextrin (1) in the hydrolysis of p-nitrophenyl acetate. [] This enhancement is attributed to its function as a "spacer" within the relatively large γ-cyclodextrin cavity. By occupying space, this compound facilitates a more favorable binding conformation between the cyclodextrin and the substrate, thereby promoting the hydrolysis reaction. Interestingly, this effect is not observed with the smaller β-cyclodextrin derivative (2), where this compound actually hinders the reaction. [] This highlights the importance of size complementarity between the cyclodextrin, the substrate, and the spacer molecule for optimal catalytic efficiency.

Q2: What spectroscopic evidence suggests that this compound exhibits hydrophobic interactions in solution?

A2: Studies utilizing UV-Vis and fluorescence spectroscopy provide evidence for the hydrophobic interactions of this compound in various solutions. For instance, in water-methanol mixtures, increasing the methanol concentration enhances hydrophobic interactions, leading to a red shift in the emission spectra of this compound. [] This red shift signifies a change in the molecule's electronic environment, suggesting a shift towards a more hydrophobic environment as the solvent polarity decreases. Similar spectral shifts are observed in the presence of cationic surfactants like cetyltrimethylammonium bromide (CTAB), further supporting the role of hydrophobic interactions in the compound's behavior in solution. []

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